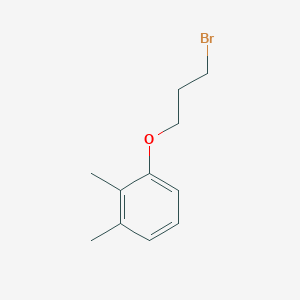

1-(3-Bromo-propoxy)-2,3-dimethyl-benzene

Overview

Description

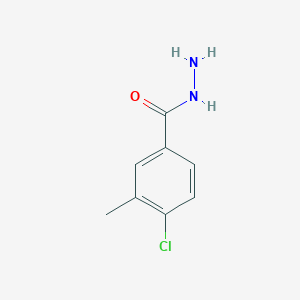

The compound “1-(3-Bromo-propoxy)-2,3-dimethyl-benzene” is a bromo silyl ether . These types of compounds are often used in organic synthesis, particularly in the introduction of propanol functionality to many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “1-(3-Bromo-propoxy)-2,3-dimethyl-benzene” are not available, bromo silyl ethers like this are often used as alkylating agents in various synthesis processes .Molecular Structure Analysis

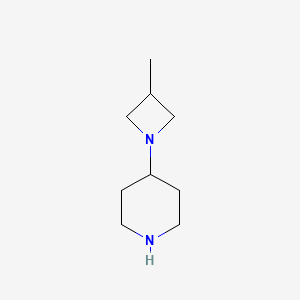

The molecular structure of similar compounds suggests that “1-(3-Bromo-propoxy)-2,3-dimethyl-benzene” would have a bromine atom attached to a propoxy group, which is then attached to a benzene ring .Physical And Chemical Properties Analysis

Based on similar compounds, “1-(3-Bromo-propoxy)-2,3-dimethyl-benzene” is likely to be a liquid at room temperature . It may have a refractive index around 1.451 and a boiling point around 182°C . The density could be around 1.093 g/mL at 25°C .Scientific Research Applications

Synthesis and Characterization

- Precursor for Advanced Materials : Compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene have been investigated for their role as precursors in the synthesis of graphene nanoribbons, highlighting the potential of brominated benzene derivatives in material science for creating structures with controlled edge morphology and narrow widths (Patil et al., 2012).

- Fluorescence Properties : The synthesis and fluorescence properties of related bromo-substituted benzene derivatives, such as 1-Bromo-4-( 2,2-diphenylvinyl) benzene, have been explored for their photoluminescence, indicating applications in optoelectronic devices and sensors (Liang Zuo-qi, 2015).

Chemical Reactions and Mechanisms

- Organometallic Reactions : Studies on the selective route to 1,5-Dihydropolyalkylated s-Indacenes from related compounds demonstrate the utility of brominated benzenes in synthesizing complex organic frameworks, which are of interest in the development of new ligands and organometallic complexes (Dahrouch et al., 2001).

- Multicomponent Reactions : The development of the 'one-pot' Ullmann–Finkelstein–Ullmann multicomponent reaction using bromo-substituted benzenes showcases the synthetic versatility of these compounds in constructing dissymmetrical para-disubstituted benzene scaffolds, which are valuable in various chemical synthesis applications (Toto et al., 2006).

Structural Analysis and Properties

- Crystal Structure Determination : Research into the crystal structures of bromo- and/or bromomethyl-substituted benzenes, including studies of intermolecular interactions such as C–H⋯Br and π–π stacking, contributes to a deeper understanding of molecular packing, stability, and interaction forces in solid-state chemistry (Jones et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Bromo silyl ethers like (3-bromopropoxy)-tert-butyldimethylsilane are known to introduce propanol functionality to many pharmaceuticals .

Mode of Action

Bromo silyl ethers are generally used in organic synthesis for their ability to introduce functional groups into molecules .

Result of Action

Bromo silyl ethers are generally used in organic synthesis for their ability to introduce functional groups into molecules , which can significantly alter the properties and activities of these molecules.

properties

IUPAC Name |

1-(3-bromopropoxy)-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJLOZXIOCMMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-propoxy)-2,3-dimethyl-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)

![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)

![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)

![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)